molecular formula C9H12FNO B2426850 1-(4-Fluorophenyl)-2-methoxyethan-1-amine CAS No. 321839-91-2

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Cat. No.: B2426850
CAS No.: 321839-91-2
M. Wt: 169.199
InChI Key: RJKVATIGJAVHNL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methoxyethan-1-amine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.199. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVATIGJAVHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321839-91-2
Record name 1-(4-fluorophenyl)-2-methoxyethan-1-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to (1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine Hydrochloride (CAS 1314032-47-7)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride, a chiral building block of significant interest in modern drug discovery and development. While public domain data on this specific molecule is nascent, this guide synthesizes foundational principles of asymmetric synthesis, analytical chemistry, and structural elucidation from closely related analogues to provide a robust and practical framework for researchers. Our approach is grounded in explaining the causal relationships behind experimental design, ensuring that the presented protocols are not merely instructional but also educational.

Introduction and Strategic Importance

(1S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride belongs to the class of chiral phenylethylamines, a scaffold that is a cornerstone in medicinal chemistry. The introduction of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity, while the methoxy group introduces a potential hydrogen bond acceptor and alters the molecule's polarity and conformational flexibility. As a single enantiomer, this compound offers stereochemical precision, which is paramount in the development of selective therapeutics.[1] Its primary utility lies as a versatile intermediate for constructing more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to the free base.[2]

PropertyValueSource
CAS Number 1314032-47-7[3]
Molecular Formula C₉H₁₃ClFNO[3]
Molecular Weight 205.66 g/mol [3]
IUPAC Name (S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride[3]
Purity Typically ≥95%[3]
Appearance White to off-white solid[4]
SMILES COCC1=CC=C(F)C=C1.[H]Cl[3]

Proposed Asymmetric Synthesis Pathway

The overall transformation can be visualized as follows:

Synthesis_Pathway Precursor 1-(4-fluorophenyl)- 2-methoxyethan-1-one Intermediate Chiral Imine/Enamine Intermediate Precursor->Intermediate Chiral Amine Source or Catalyst Product (1S)-1-(4-fluorophenyl)- 2-methoxyethan-1-amine Intermediate->Product Stereoselective Reduction HCl_Salt (1S)-1-(4-fluorophenyl)- 2-methoxyethan-1-amine Hydrochloride Product->HCl_Salt HCl Workup

Caption: Proposed asymmetric synthesis workflow.

Synthesis of Ketone Precursor: 1-(4-fluorophenyl)-2-methoxyethan-1-one

The synthesis begins with the preparation of the ketone. A reliable method is the Friedel-Crafts acylation of fluorobenzene with methoxyacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Protocol:

  • To a cooled (0 °C), stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in an inert solvent (e.g., dichloromethane), add methoxyacetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)-2-methoxyethan-1-one.

Asymmetric Reductive Amination

The key stereochemical control is introduced in this step. We propose a method using a chiral auxiliary, specifically (R)-tert-butanesulfinamide, which is renowned for its robustness and high diastereoselectivity in the synthesis of chiral amines (Ellman's method).[7]

Protocol:

  • Imine Formation: In a flask containing 1-(4-fluorophenyl)-2-methoxyethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF, add a Lewis acid catalyst such as Ti(OEt)₄ (1.5 eq). Heat the mixture to reflux for 6-12 hours. The titanium ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium towards the sulfinylimine.

  • Diastereoselective Reduction: Cool the reaction mixture to -48 °C (an acetonitrile/dry ice bath). Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus establishing the desired stereocenter. Stir the reaction at this temperature for 3-4 hours.

  • Workup and Auxiliary Cleavage: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Concentrate the organic layers and re-dissolve the crude sulfinamide intermediate in methanol. Add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) and stir at room temperature for 1 hour. The acidic conditions cleave the sulfinamide auxiliary, which can be recovered, and simultaneously form the hydrochloride salt of the desired amine.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a solvent system like isopropanol/ether to yield the final product, (1S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the structure and purity of the synthesized compound.

Analytical_Workflow cluster_0 Structural Verification cluster_1 Purity & Enantiomeric Excess NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS/MS) FTIR FTIR Spectroscopy HPLC Chiral HPLC Elemental Elemental Analysis Start Synthesized Product Start->NMR Start->MS Start->FTIR Start->HPLC Start->Elemental

Sources

(S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine vs (R)-enantiomer structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Executive Summary

The principle of chirality is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a detailed technical framework for researchers and scientists focused on the stereochemical differentiation of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine. These chiral amines serve as critical building blocks in the synthesis of advanced pharmaceutical intermediates. We will explore the fundamental concepts of their stereoisomerism, present validated analytical methodologies for their separation and characterization—including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—and discuss the rationale behind these experimental choices. This document is structured to serve as a practical, field-proven resource, emphasizing scientific integrity, experimental reproducibility, and authoritative grounding in established analytical chemistry principles.

The Imperative of Chirality in Pharmaceutical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with distinct affinities and outcomes for each enantiomer.

The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle; the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate that each enantiomer of a chiral drug be studied independently.[1] This necessitates robust, reliable, and precise analytical methods to separate, identify, and quantify the individual enantiomers of any chiral drug candidate or synthetic intermediate, such as 1-(4-Fluorophenyl)-2-methoxyethan-1-amine.

Structural Elucidation of the Enantiomeric Pair

The (S)- and (R)- enantiomers of this compound are structurally identical in terms of atomic connectivity. Their difference lies solely in the spatial orientation of the groups around the chiral center—the carbon atom bonded to the amine group, the 4-fluorophenyl ring, the methoxymethyl group, and a hydrogen atom.

G cluster_S (S)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine cluster_R (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine s_c C* s_n H₂N s_c->s_n s_ph C₆H₄F s_c->s_ph s_ch2o CH₂OCH₃ s_c->s_ch2o s_h H s_c->s_h r_c C r_n H₂N r_c->r_n r_ph C₆H₄F r_c->r_ph r_ch2o CH₂OCH₃ r_c->r_ch2o r_h H r_c->r_h

Caption: 2D representation of the (S) and (R) enantiomers. The bold and dashed bonds indicate the different spatial arrangements around the chiral center (C).

Physicochemical Properties

Enantiomers exhibit identical physical and chemical properties in an achiral environment. Their differentiation arises from their interaction with other chiral entities, most notably plane-polarized light.

Property(S)-Enantiomer(R)-EnantiomerRationale
Molecular FormulaC₉H₁₂FNOC₉H₁₂FNOSame atomic composition.
Molecular Weight169.20 g/mol 169.20 g/mol Same atomic composition.
Melting PointIdenticalIdenticalCrystal lattice forces are identical.
Boiling PointIdenticalIdenticalIntermolecular forces are identical.
Solubility (in achiral solvents)IdenticalIdenticalSolute-solvent interactions are identical.
Specific Rotation [α]Equal in magnitude, opposite in signEqual in magnitude, opposite in signDifferential interaction with plane-polarized light.

Analytical Strategies for Enantiomeric Discrimination

A multi-faceted approach is essential for the robust analysis of chiral compounds. The primary goals are to determine the enantiomeric excess (ee) or enantiomeric purity and, if necessary, to assign the absolute configuration of a sample. The two most powerful and commonly employed techniques in a drug development setting are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G start Racemic or Enantioenriched Amine Sample decision1 Need to Quantify Enantiomeric Ratio (ee)? start->decision1 hplc Chiral HPLC Analysis decision1->hplc Yes nmr NMR Analysis decision1->nmr Yes result_hplc Separated Peaks: Calculate Area % for ee hplc->result_hplc decision2 Direct analysis sufficient? nmr->decision2 csa Use Chiral Solvating Agent (CSA) decision2->csa No, transient diastereomer needed cda Use Chiral Derivatizing Agent (CDA) decision2->cda No, stable diastereomer needed result_nmr Diastereotopic Signals: Calculate Integral Ratio for ee csa->result_nmr cda->result_nmr

Caption: Decision workflow for selecting an appropriate analytical method for chiral amine analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used technique for separating and quantifying enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise & Causality: The choice of CSP is critical. For chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[3][4] This is because their carbamate groups can act as both hydrogen-bond donors and acceptors, and the phenyl groups allow for π-π stacking interactions.[5] These multiple potential interaction sites (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) within the chiral grooves of the polysaccharide create a robust environment for enantiomeric discrimination.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability.[1]

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjust the IPA concentration (5-30%) to optimize retention and resolution.[3]

    • Additives: For primary amines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Add a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (0.1%), to the mobile phase to improve peak shape and reproducibility.

  • Sample Preparation:

    • Dissolve the amine sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions (Initial):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or a wavelength specific to the fluorophenyl group (~265 nm).

    • Injection Volume: 5-10 µL.

  • Optimization:

    • If resolution is poor, systematically vary the alcohol modifier (e.g., switch to ethanol) or its percentage.

    • Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Validation & Quantification:

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy is a powerful tool for determining enantiomeric purity, especially when a chromatographic method is not available. Since enantiomers are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary must be used to induce diastereotopicity.

Trustworthiness: This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are, therefore, anisochronous (exhibiting distinct NMR signals). This can be done reversibly with a Chiral Solvating Agent (CSA) or irreversibly by forming a new covalent bond with a Chiral Derivatizing Agent (CDA).[6]

Experimental Protocol: Enantiomeric Purity by NMR using a Chiral Derivatizing Agent (CDA)

This protocol uses a generic enantiopure CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), which reacts with the amine to form stable diastereomeric amides.[7]

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the amine sample (e.g., 5 mg, ~0.03 mmol) in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the enantiopure CDA (e.g., 1.1 equivalents).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 equivalents) to scavenge the HCl byproduct.

    • Shake the tube for 30-60 seconds to ensure the reaction goes to completion.[8]

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals, which can lead to cleaner, better-resolved peaks for the diastereomers.[6][7]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomeric products.

    • Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.

    • Self-Validation: The reaction must proceed to 100% completion to ensure that the measured ratio is accurate and not skewed by kinetic resolution. This can be confirmed by the complete disappearance of the starting amine's signals.

G start Racemic Amine (R-Amine + S-Amine) reagent Add Single Enantiomer of Chiral Derivatizing Agent (e.g., R-CDA) start->reagent product Mixture of Diastereomers (R-Amine-R-CDA + S-Amine-R-CDA) reagent->product nmr ¹H or ¹⁹F NMR Spectroscopy product->nmr spectrum Distinct, Separated Signals for Each Diastereomer nmr->spectrum

Caption: Workflow for determining enantiomeric ratio using a Chiral Derivatizing Agent (CDA) and NMR.

Absolute Configuration Determination

While HPLC and NMR can quantify the ratio of enantiomers, they do not inherently assign the absolute configuration (i.e., which peak or signal corresponds to S and which to R).

  • X-ray Crystallography: This is the definitive method for determining absolute configuration.[9] The process involves forming a salt of the amine with a chiral acid of known absolute configuration (e.g., (R,R)-tartaric acid). The resulting diastereomeric salt is crystallized, and its three-dimensional structure is determined by single-crystal X-ray diffraction. Knowing the configuration of the chiral acid allows for the unambiguous assignment of the amine's stereocenter.[10]

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine absolute configuration by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.

  • Correlation: If an authentic, certified standard of one enantiomer is available, its retention time (in HPLC) or NMR spectrum (with a CDA) can be directly compared to the unknown sample.

Conclusion

The stereochemical analysis of (S)- and (R)-1-(4-Fluorophenyl)-2-methoxyethan-1-amine is a critical step in their utilization as pharmaceutical intermediates. A robust analytical strategy relies on the complementary strengths of chiral HPLC for high-throughput separation and quantification, and NMR spectroscopy with chiral auxiliaries for orthogonal confirmation of enantiomeric purity. The principles and detailed protocols outlined in this guide provide a validated framework for researchers to ensure the stereochemical integrity of their materials, a non-negotiable requirement for the advancement of safe and effective chiral drugs. The definitive assignment of absolute configuration, when required, is best achieved through single-crystal X-ray crystallography.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Patent 2817288. [Link]

  • Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. PrepChem.com. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubMed. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid (MTPA) esters in their assumed preferred conformation, with the typical signs of Δδ = δS − δR. ResearchGate. [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

  • Two compounds of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Preprints.org. [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]

  • Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. MDPI. [Link]

  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-methoxyethanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel compound 1-(4-Fluorophenyl)-2-methoxyethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis, spectroscopic analysis, and structure-activity relationships of analogous compounds to present a scientifically grounded projection of its properties and potential. This approach is designed to empower researchers in their exploration of this and similar chemical entities.

Core Molecular Identifiers

The foundational step in the study of any chemical compound is the unambiguous definition of its structure. The following identifiers for 1-(4-Fluorophenyl)-2-methoxyethanamine have been established:

IdentifierValueSource
SMILES COCC(C1=CC=C(C=C1)F)NPubChem
InChIKey RJKVATIGJAVHNL-UHFFFAOYSA-NPubChem
Molecular Formula C9H12FNOPubChem
Molecular Weight 169.20 g/mol PubChem

Proposed Synthesis Pathway: A Logic-Driven Approach

A plausible and efficient route to 1-(4-Fluorophenyl)-2-methoxyethanamine is via the reductive amination of a suitable ketone precursor. This method is widely employed in medicinal chemistry for its versatility and operational simplicity. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone

The synthesis commences with the preparation of the α-methoxy ketone intermediate. A common and effective method is the methylation of the corresponding α-hydroxy ketone.

  • Reaction: 2-hydroxy-1-(4-fluorophenyl)ethan-1-one to 1-(4-fluorophenyl)-2-methoxyethanone.

  • Rationale: This reaction can be achieved under mild conditions using a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base like sodium hydride (NaH). The base deprotonates the hydroxyl group, forming an alkoxide that readily undergoes Williamson ether synthesis with methyl iodide.

Step 2: Reductive Amination to Yield 1-(4-Fluorophenyl)-2-methoxyethanamine

The final step involves the conversion of the ketone to the primary amine. Reductive amination is a robust method for this transformation.

  • Reaction: 1-(4-fluorophenyl)-2-methoxyethanone with ammonia and a reducing agent to 1-(4-fluorophenyl)-2-methoxyethanamine.

  • Rationale: The ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the imine over the ketone, preventing side reactions. The reaction is typically carried out in a protic solvent like methanol.

Synthesis_Pathway cluster_step1 Step 1: Methoxy Ketone Formation cluster_step2 Step 2: Reductive Amination start 2-hydroxy-1-(4-fluorophenyl)ethan-1-one intermediate 1-(4-fluorophenyl)-2-methoxyethanone start->intermediate Williamson Ether Synthesis final_product 1-(4-Fluorophenyl)-2-methoxyethanamine intermediate->final_product Imine Formation & Reduction reagents1 NaH, CH3I THF reagents2 NH3, NaBH3CN Methanol

Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-2-methoxyethanone.

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-methoxyethanamine

  • Dissolve 1-(4-fluorophenyl)-2-methoxyethanone (1.0 eq.) in methanol.

  • Add a solution of ammonia in methanol (excess) to the ketone solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Acidify the reaction mixture with aqueous HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane to remove any unreacted ketone.

  • Basify the aqueous layer with aqueous NaOH and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-Fluorophenyl)-2-methoxyethanamine.

Predicted Analytical Characterization

The structural elucidation of the final compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar phenethylamine derivatives, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets of doublets in the aromatic region (approx. δ 7.0-7.4 ppm), characteristic of a para-substituted fluorophenyl ring.

    • Methine Proton (-CH(N)-): A triplet or doublet of doublets (approx. δ 4.0-4.5 ppm) coupled to the adjacent methylene protons.

    • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.3-3.5 ppm.

    • Methylene Protons (-CH₂-O-): A multiplet or two distinct signals (diastereotopic protons) depending on chirality, adjacent to the methoxy and methine groups.

    • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-165 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

    • Methine Carbon (-CH(N)-): A signal around δ 50-60 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 58-60 ppm.

    • Methylene Carbon (-CH₂-O-): A signal around δ 75-85 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of phenethylamines in mass spectrometry is well-documented.[1][2][3]

  • Predicted [M+H]⁺: m/z = 170.09

  • Key Fragmentation Pathways:

    • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a fragment ion.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

    • Benzylic Cleavage: Cleavage of the bond between the methine carbon and the fluorophenyl ring.

MS_Fragmentation Parent [M+H]+ (m/z 170.09) Fragment1 Loss of NH3 Parent->Fragment1 Fragment2 α-Cleavage Parent->Fragment2 Fragment3 Benzylic Cleavage Parent->Fragment3

Caption: Predicted major fragmentation pathways in ESI-MS.

Potential Applications and Biological Activity

The introduction of fluorine into phenethylamine scaffolds can significantly modulate their pharmacological properties.[4][5][6] The presence of a 4-fluoro substituent is a common motif in many centrally acting drugs.

Neurological and Psychiatric Research
  • Monoamine Reuptake Inhibition: Phenethylamines are the parent structures for many monoamine neurotransmitters (dopamine, norepinephrine, serotonin). It is plausible that 1-(4-fluorophenyl)-2-methoxyethanamine could act as a monoamine reuptake inhibitor, a mechanism central to the action of many antidepressants and stimulants.

  • Receptor Binding: The fluorophenyl moiety could facilitate binding to various CNS receptors, including serotonin and dopamine receptors. The methoxy group may also influence receptor affinity and selectivity.

Drug Development Scaffold

The primary amine of 1-(4-fluorophenyl)-2-methoxyethanamine serves as a versatile chemical handle for further derivatization. This allows for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data for 1-(4-Fluorophenyl)-2-methoxyethanamine is not yet widely available, this guide provides a robust framework for its synthesis, characterization, and potential exploration. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted analytical data offer a benchmark for researchers undertaking the synthesis and characterization of this novel compound. The hypothesized biological activities, grounded in the known pharmacology of related fluorinated phenethylamines, provide a rationale for its investigation in the fields of neuroscience and medicinal chemistry. This document serves as a testament to the power of applying fundamental chemical principles to navigate and illuminate uncharted areas of chemical space.

References

  • Miyaguchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12345–12351.
  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589.
  • Brandt, S. D., et al. (2020). The psychoactive informational properties of fluorinated phenethylamines. Drug and Alcohol Dependence, 216, 108252.
  • Kojima, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2399–2408.
  • Tsai, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489.
  • Caspar, A., et al. (1985). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Francaises, 43(3), 255-265.

Sources

Physicochemical Profiling: pKa Determination of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)-2-methoxyethan-1-amine represents a specialized class of


-alkoxy benzylic amines, structurally distinctive from classical phenethylamines due to the amine's direct attachment to the benzylic carbon. This structural nuance significantly influences its acid-base dissociation constant (

), a critical parameter governing solubility, lipophilicity (

), and blood-brain barrier (BBB) permeability.

This technical guide provides a rigorous analysis of the electronic factors defining the


 of this derivative and details a self-validating potentiometric protocol for its experimental determination.

Part 1: Structural Analysis & Theoretical pKa Prediction

Electronic Environment and Inductive Effects

To accurately predict the


 of this specific derivative, we must deconstruct its electronic architecture relative to known standards. The molecule features two primary electron-withdrawing groups (EWGs) acting upon the amine nitrogen:
  • The 4-Fluorophenyl Group (Benzylic Attachment):

    • Unlike phenethylamines (

      
      ), benzylic amines exhibit lower 
      
      
      
      values (Benzylamine
      
      
      ) due to the
      
      
      hybridized carbons of the aromatic ring exerting an electron-withdrawing inductive effect (
      
      
      ) on the
      
      
      -carbon.
    • The Para-Fluorine substituent adds a further withdrawing effect (

      
      ), lowering the electron density available on the nitrogen lone pair, thereby decreasing basicity.
      
  • The

    
    -Methoxy Group: 
    
    • The methoxy group at the C2 position exerts a strong inductive withdrawing effect (

      
      ) through the ethylene backbone. In aliphatic analogs, the addition of a 
      
      
      
      -methoxy group typically depresses
      
      
      by 0.8–1.2 units (e.g., Ethylamine
      
      
      10.7 vs. 2-Methoxyethylamine
      
      
      9.5).
Comparative Data & Predicted Values

Based on Hammett equation principles and additive substituent effects, the predicted


 for this compound falls significantly below that of typical primary amines.

Table 1: Comparative pKa Values and Structural Analogues

CompoundStructureExperimental pKaElectronic Factors
Benzylamine

9.33 (aq)Baseline benzylic amine reference.
4-Fluorobenzylamine

9.10 (aq)Fluorine exerts

effect, lowering pKa.
2-Methoxyethanamine

9.50 (aq)

-Oxygen withdraws density from amine.
Target Molecule See Structure Below 7.9 – 8.4 (Pred) Combined benzylic, 4-F, and

-OMe effects.

Implication: A


 in the low 8s suggests that at physiological pH (7.4), a significant fraction (~10-20%) of the molecule exists as the uncharged free base. This is highly favorable for passive diffusion across the Blood-Brain Barrier compared to stronger bases (

), which are >99% protonated.

Part 2: Experimental Determination Protocol

Methodology: Potentiometric Titration

For lipophilic amines with


 values < 10, Potentiometric Titration  is the gold standard. It offers higher precision than UV-metric methods for non-chromophoric transitions.

Prerequisites:

  • Purity: Analyte must be >98% pure (confirmed by HPLC/NMR) to avoid error from synthesis precursors.

  • Solvent System: Due to the lipophilicity of the fluorophenyl group, pure aqueous titration may cause precipitation. A co-solvent system (Methanol/Water) is recommended, with subsequent Yasuda-Shedlovsky extrapolation to zero organic solvent.

Workflow Diagram

The following diagram outlines the critical path for accurate


 determination, highlighting the feedback loops for quality control.

PkaProtocol Start Sample Preparation (Weigh 5-10 mg) SolubilityCheck Solubility Check (pH 2-12) Start->SolubilityCheck Aqueous Aqueous System (0.1M KCl) SolubilityCheck->Aqueous Soluble Cosolvent Co-Solvent System (MeOH/H2O ratios) SolubilityCheck->Cosolvent Insoluble Titration Potentiometric Titration (KOH as titrant under N2) Aqueous->Titration Cosolvent->Titration Bjerrum Bjerrum Plot Analysis (n_bar vs pH) Titration->Bjerrum Extrapolation Yasuda-Shedlovsky Extrapolation Bjerrum->Extrapolation Co-solvent Data FinalPka Final Thermodynamic pKa Bjerrum->FinalPka Aqueous Data Extrapolation->FinalPka

Figure 1: Decision tree for potentiometric pKa determination, accounting for solubility constraints typical of fluorinated organics.

Step-by-Step Protocol

Step 1: System Calibration (The "Blank") Before introducing the analyte, titrate the blank solvent (0.1 M KCl background electrolyte) with 0.1 M HCl and 0.1 M KOH.

  • Purpose: Determine the exact standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) specific to your temperature and solvent conditions. Do not rely on theoretical values.

Step 2: Sample Preparation Dissolve


 moles of the this compound hydrochloride salt in 50 mL of degassed 0.1 M KCl solution.
  • Critical Control: Maintain temperature at exactly 25.0°C ± 0.1°C using a jacketed vessel. Fluctuations of 1°C can shift

    
     by 0.03 units.
    

Step 3: Alkalimetric Titration Titrate the acidified sample with standardized 0.1 M KOH (carbonate-free).

  • Data Collection: Record pH readings after stabilization (<0.1 mV/sec drift).

  • Range: Ensure data points cover the range from pH 3.0 to pH 11.0 to capture the full buffer region.

Step 4: Data Analysis (Bjerrum Method) Calculate the formation function


 (average number of protons bound per amine) using the mass balance equations derived from the blank and sample titrations.
  • The

    
     is the pH at which 
    
    
    
    .

Part 3: Biological Implications & Visualization

The


 dictates the ionization state, which drives the interaction with the Trace Amine-Associated Receptor (TAAR1) and monoamine transporters.
Ionization Pathway

The equilibrium between the protonated cation (soluble, receptor-active) and the free base (membrane permeable) is shifted by the electron-withdrawing fluorine and methoxy groups.

IonizationEquilibrium Cation Protonated Cation (R-NH3+) Dominant at pH < 7.5 Equilibrium Ka Equilibrium Cation->Equilibrium - H+ Equilibrium->Cation + H+ FreeBase Free Base (R-NH2) Lipophilic / BBB Permeable Equilibrium->FreeBase F_Effect 4-Fluoro Effect (Destabilizes Cation) F_Effect->Equilibrium OMe_Effect Methoxy Effect (Inductive Withdrawal) OMe_Effect->Equilibrium

Figure 2: Ionization equilibrium shifted by electron-withdrawing substituents, favoring the free base form at lower pH compared to non-substituted amines.

Calculated Distribution at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation with our predicted


 of 8.2:


  • If pKa = 9.8 (Phenethylamine): ~0.4% Free Base (Poor passive diffusion).

  • If pKa = 8.2 (Target Molecule): ~13.7% Free Base (Enhanced passive diffusion).

This significant shift highlights why this compound derivatives are of interest in medicinal chemistry for CNS-targeting applications.

References

  • PubChem. (n.d.). 4-Fluorobenzylamine.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Guide to Pharmacology. (n.d.). Phenethylamine: Physico-chemical Properties. IUPHAR/BPS. Retrieved from [Link]

  • U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 2-amino-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine from 4-fluorobenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient two-step synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the formation of 4-fluorobenzaldehyde O-methyl oxime from 4-fluorobenzaldehyde, followed by its reduction to the target primary amine. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights into the critical parameters for successful synthesis, purification, and characterization.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the methoxyethanamine moiety provides a versatile scaffold for further chemical modifications. This application note presents a reliable synthetic route starting from the readily available 4-fluorobenzaldehyde, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy

The chosen synthetic pathway involves two primary transformations:

  • Oximation: The carbonyl group of 4-fluorobenzaldehyde is converted to an O-methyl oxime. This reaction proceeds via nucleophilic addition of methoxyamine to the aldehyde, followed by dehydration to form the stable C=N double bond of the oxime ether.

  • Reduction: The C=N bond of the O-methyl oxime is subsequently reduced to a C-N single bond, and the N-O bond is cleaved to yield the desired primary amine. This transformation is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

This two-step approach is advantageous due to the high yields and selectivity of each step, and the commercial availability of the starting materials.

Visualizing the Workflow

SynthesisWorkflow Start 4-Fluorobenzaldehyde Intermediate 4-Fluorobenzaldehyde O-methyl oxime Start->Intermediate Methoxyamine HCl, Sodium Acetate, Ethanol/Water Product This compound Intermediate->Product 1. LiAlH₄, Dry THF 2. Aqueous Work-up

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Fluorobenzaldehyde O-methyl oxime (Intermediate)

This protocol is adapted from general procedures for oxime synthesis.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-Fluorobenzaldehyde124.1110.0 g (80.6 mmol)1.0
Methoxyamine hydrochloride83.528.1 g (97.0 mmol)1.2
Sodium Acetate (anhydrous)82.038.0 g (97.5 mmol)1.2
Ethanol (95%)-100 mL-
Water (distilled or deionized)-50 mL-
Diethyl ether-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (80.6 mmol) of 4-fluorobenzaldehyde in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 8.1 g (97.0 mmol) of methoxyamine hydrochloride and 8.0 g (97.5 mmol) of sodium acetate in 50 mL of water.

  • Add the aqueous solution of methoxyamine hydrochloride and sodium acetate to the ethanolic solution of 4-fluorobenzaldehyde.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde O-methyl oxime. The product is typically an oil or a low-melting solid and can be used in the next step without further purification if TLC shows a single major spot.

Expected Characterization Data for 4-Fluorobenzaldehyde O-methyl oxime:

  • Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, -CH=N-), 7.60-7.55 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 3.95 (s, 3H, -O-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (d, J=250 Hz, C-F), 148.0 (C=N), 129.5 (d, J=8.5 Hz, Ar-CH), 128.0 (d, J=3.0 Hz, Ar-C), 115.8 (d, J=22.0 Hz, Ar-CH), 62.0 (O-CH₃).

PART 2: Synthesis of this compound (Final Product)

This protocol utilizes a standard Lithium Aluminum Hydride (LiAlH₄) reduction of an oxime ether.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-Fluorobenzaldehyde O-methyl oxime (crude)153.15~12.3 g (80.6 mmol)1.0
Lithium Aluminum Hydride (LiAlH₄)37.956.1 g (160.7 mmol)2.0
Anhydrous Tetrahydrofuran (THF)-200 mL-
Diethyl ether-As needed-
Water (distilled or deionized)-As needed for work-up-
15% Sodium Hydroxide (NaOH) solution-As needed for work-up-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Hydrochloric Acid (HCl) in diethyl ether (optional)-As needed-

Procedure:

  • Safety First: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 6.1 g (160.7 mmol) of LiAlH₄ in 100 mL of anhydrous THF.

  • Dissolve the crude 4-fluorobenzaldehyde O-methyl oxime (~12.3 g, 80.6 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the solution of the oxime ether dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser Method): [3] Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and cautiously add 6.1 mL of water dropwise to quench the excess LiAlH₄. (Hydrogen gas will be evolved).

  • Add 6.1 mL of 15% aqueous sodium hydroxide solution dropwise.

  • Add 18.3 mL of water and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude amine can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by dissolving the crude amine in diethyl ether and adding a solution of HCl in diethyl ether. The precipitated salt can then be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

Expected Characterization Data for this compound:

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.15 (dd, J=8.0, 4.0 Hz, 1H, -CH(NH₂)-), 3.40 (dd, J=9.0, 4.0 Hz, 1H, -CH₂O-), 3.30 (dd, J=9.0, 8.0 Hz, 1H, -CH₂O-), 3.25 (s, 3H, -OCH₃), 1.70 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (d, J=245 Hz, C-F), 139.0 (d, J=3.0 Hz, Ar-C), 128.0 (d, J=8.0 Hz, Ar-CH), 115.0 (d, J=21.0 Hz, Ar-CH), 77.0 (-CH₂O-), 59.0 (-OCH₃), 55.0 (-CH(NH₂)-).

  • FT-IR (neat, cm⁻¹): 3380-3300 (N-H stretch), 2930, 2880 (C-H stretch), 1605, 1510 (C=C stretch, aromatic), 1220 (C-F stretch), 1110 (C-O stretch).

Discussion and Mechanistic Insights

The formation of the O-methyl oxime is a classic condensation reaction. The methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde. The subsequent elimination of a water molecule is typically acid-catalyzed, though in this procedure, the slight acidity of the methoxyamine hydrochloride is sufficient to promote the reaction.

The reduction of the O-methyl oxime with LiAlH₄ is a more complex process. It is believed to involve the initial reduction of the C=N double bond to form an intermediate N-alkoxyamine, followed by the reductive cleavage of the N-O bond by another equivalent of hydride to yield the final primary amine.[2] The strong hydridic nature of LiAlH₄ is necessary to effect this transformation, as weaker reducing agents like sodium borohydride are generally not effective for the reduction of oximes or their ethers without additives.[4]

The Fieser work-up is a widely used and effective method for quenching LiAlH₄ reactions and removing the resulting aluminum salts as a filterable solid, which simplifies the purification process.[3][5]

Troubleshooting

  • Low yield in the oximation step: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of methoxyamine hydrochloride and sodium acetate.

  • Incomplete reduction: Ensure that the LiAlH₄ is fresh and has been handled under strictly anhydrous conditions. The THF must also be anhydrous. An excess of LiAlH₄ is used to ensure complete reaction.

  • Difficult filtration during work-up: If the aluminum salts form a gelatinous precipitate, adding more anhydrous sodium sulfate and stirring vigorously can help to granulate the solid, making filtration easier.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-fluorobenzaldehyde. The two-step sequence of oximation followed by LiAlH₄ reduction is a high-yielding and scalable method suitable for laboratory and potentially industrial applications. The provided experimental details, characterization data, and mechanistic insights will aid researchers in the successful synthesis of this important pharmaceutical intermediate.

References

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 24). reduction of primary amides to amines with lithium aluminum hydride. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 57B(8), 1015-1021 (2018).
  • Zeynizadeh, B., & Kouhkan, M. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(9), 3448-3452.
  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Barbry, D., & Champagne, P. (1995). Reduction of O-acyl oximes with sodium borohydride/iodine system.
  • Ashenhurst, J. (2017, September 1). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436078, 4-Fluorobenzaldehyde oxime. Retrieved from [Link].

  • LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. Retrieved from [Link]

  • Felpin, F.-X., & Boubekeur, K. (2011). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Organic & Biomolecular Chemistry, 9(18), 6263-6266.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • ACS Publications. (2016, March 11). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • National Center for Biotechnology Information. (2020, June 30). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 2). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 26). O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Bond Formation: Coupling 1-(4-Fluorophenyl)-2-methoxyethan-1-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling the chiral amine, 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and present a comparative analysis of different reagent classes. The unique electronic and steric properties of the title amine—namely the electron-withdrawing nature of the 4-fluorophenyl group and the potential for steric hindrance—necessitate a careful selection of reagents and conditions to achieve high yields and minimize side reactions. This guide aims to provide both foundational knowledge and practical, field-proven insights to navigate these challenges effectively.

Scientific Background: The Nuances of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not a spontaneous process. The reaction is thermodynamically challenging as the carboxylic acid is acidic and the amine is basic, leading to a rapid acid-base reaction that forms a non-reactive ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling reagent.[4][5]

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the amine and the carboxylic acid, the electronic properties of the substrates, and the potential for side reactions like racemization.[3] For a substrate like this compound, the electron-withdrawing fluorine atom can slightly reduce the nucleophilicity of the amine, while the methoxyethyl group can introduce steric bulk, making the coupling more challenging than with simple primary amines.[6]

Major Classes of Coupling Reagents

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to side reactions, including the formation of a stable N-acylurea, and can lead to racemization.[8][9] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9][10]

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization.[10]

Aminium/Uronium Salts: This class includes HBTU, HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[11] HATU, in particular, has become a reagent of choice for difficult couplings, including those with sterically hindered amino acids.[12] It reacts with carboxylic acids to form a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-ester formed with HBTU.[12][13] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling reaction.[12]

Visualization of Reaction Mechanisms and Workflow

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the coupling of this compound with a generic carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Acid Carboxylic Acid (R-COOH) Activation Activation Step: Carboxylic Acid + Coupling Reagent + Base Acid->Activation Amine 1-(4-F-Ph)-2-MeO-ethanamine Coupling Coupling Step: Activated Acid + Amine Amine->Coupling Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Activated Intermediate Workup Aqueous Workup (to remove byproducts) Coupling->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Pure Amide G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - HB⁺ Base Base (e.g., DIPEA) Isouronium O-Acylisouronium Salt (Unstable) RCOO->Isouronium + HATU HATU HATU HATU->Isouronium OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester + OAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Recommended Protocols and Reaction Conditions

The choice of protocol will depend on the specific carboxylic acid being coupled. We present three robust methods, ranging from a general-purpose EDC/HOBt protocol to a high-efficiency HATU protocol for more challenging substrates.

Protocol 1: General Purpose EDC/HOBt Coupling

This method is a reliable starting point for many simple aliphatic and aromatic carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq) [14]* HOBt (0.1 - 1.0 eq) [14][15]* N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.2 - 2.0 eq) [14]* Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DCM or DMF, add the amine (1.1 eq), HOBt (0.1-1.0 eq), and DIPEA (1.2 eq). [14]2. Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. [14]4. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO3 solution, and brine. [16]7. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [17]

Protocol 2: High-Efficiency HATU Coupling

This method is recommended for sterically hindered or electron-deficient carboxylic acids, or when the EDC/HOBt method gives low yields. [12] Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq) [13]* DIPEA (2.0 eq) [18]* DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. [19]2. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid. [20][21]This step is crucial to prevent guanidinylation of the amine. [20]3. Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. [13]5. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Comparative Reaction Conditions

The following table summarizes typical reaction parameters for the different coupling strategies.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA or Et3NDIPEA
Solvent DCM or DMFDMF
Temperature 0 °C to Room TempRoom Temperature
Typical Reaction Time 12 - 24 hours1 - 4 hours
Workup Standard aqueous washesStandard aqueous washes
Ideal For General purpose, simple substratesHindered/electron-deficient substrates

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as moisture can hydrolyze the coupling reagents and active intermediates. [22]* Side Reactions: With uronium reagents like HATU, pre-activation of the carboxylic acid before adding the amine is critical to prevent the formation of a guanidinium byproduct with the amine. [20][21]* Racemization: For chiral carboxylic acids, additives like HOBt and HOAt are effective at suppressing racemization. [9][20]Running the reaction at lower temperatures can also help. [9]* Purification: The byproducts of EDC-mediated couplings are generally water-soluble, simplifying purification. [14]The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and often requires filtration to remove. [23]If purification is challenging, consider alternative methods like recrystallization or reversed-phase chromatography. [17]

Conclusion

The successful coupling of this compound with carboxylic acids is readily achievable with a systematic approach to reaction design. For straightforward couplings, the EDC/HOBt protocol offers a reliable and cost-effective method. For more challenging substrates, where steric or electronic factors impede the reaction, the use of a more potent uronium salt reagent such as HATU is highly recommended. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided, researchers can efficiently synthesize a diverse range of amide products for applications in drug discovery and development.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]

  • Wikipedia. Carbodiimide. Available from: [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available from: [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. Available from: [Link]

  • ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • ResearchGate. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • MDPI. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: [Link]

  • Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available from: [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • ResearchGate. Coupling Reagents. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link]

  • Reddit. HATU/PyBOP coupling procedure question : r/Chempros. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]

  • Celerity. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • National Center for Biotechnology Information. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]

Sources

Procedure for N-alkylation of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials[1]. This guide provides a comprehensive examination and a field-proven protocol for the N-alkylation of 1-(4-fluorophenyl)-2-methoxyethan-1-amine, a key intermediate in medicinal chemistry. We will dissect common alkylation strategies, ultimately focusing on reductive amination as the superior method for achieving clean, selective mono-alkylation. The protocol detailed herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing N-alkylated phenethylamine derivatives.

Strategic Analysis: Selecting the Optimal N-Alkylation Pathway

The synthesis of a secondary amine from a primary amine like this compound can be approached through several pathways. The choice of method is critical, as it directly impacts reaction efficiency, selectivity, and overall yield.

The Challenge of Direct Alkylation

Direct alkylation of amines with alkyl halides is often the first method considered. However, this pathway is fraught with challenges, most notably the issue of over-alkylation[2][3]. The secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to a competitive reaction that forms an undesired tertiary amine. Achieving selective mono-alkylation is difficult and often results in complex product mixtures that require tedious purification[1][4].

Reductive Amination: The Superior Approach

Reductive amination, also known as reductive alkylation, circumvents the selectivity problems inherent in direct alkylation[5][6]. This one-pot reaction converts a primary amine and a carbonyl compound (an aldehyde or ketone) into a secondary amine via an intermediate imine[7]. The in-situ reduction of the imine is the key step that ensures mono-alkylation and prevents the formation of tertiary amines[4].

The overall transformation is as follows: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --(Reducing Agent)--> R¹-NH-CH₂R²

This method is widely favored in medicinal chemistry for its efficiency, broad substrate scope, and high yields[1].

Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?

The success of a reductive amination hinges on the choice of the reducing agent, which must selectively reduce the imine (or the protonated iminium ion) in the presence of the starting carbonyl compound[8].

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, but it lacks the necessary selectivity. It can readily reduce the starting aldehyde or ketone, competing with imine formation and lowering the yield of the desired product[7].

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent offers excellent selectivity for iminium ions over carbonyls, especially under mildly acidic conditions (pH 6-8)[4][8]. However, its significant drawback is its high toxicity. It can release highly toxic hydrogen cyanide gas, particularly in acidic media, posing a significant safety risk[9][10][11].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has emerged as the gold standard for reductive amination[12]. The electron-withdrawing acetoxy groups moderate its reducing power, making it exceptionally mild and selective[13]. It rapidly reduces iminium ions but is inert toward most aldehydes and ketones[8]. Crucially, it is significantly less toxic than NaBH₃CN and can be handled with greater safety. Its effectiveness in a one-pot procedure across a range of solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) makes it the reagent of choice[12][13].

Reaction Mechanism: Reductive Amination

The reductive amination process occurs in two primary stages within a single reaction vessel:

  • Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (also known as a Schiff base). This equilibrium is typically catalyzed by a weak acid.

  • Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), reducing the C=N double bond to a C-N single bond and forming the final secondary amine product.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine R¹-NH₂ Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl R²-CHO Carbonyl->Hemiaminal Imine R¹-N=CHR² (Imine) Hemiaminal->Imine - H₂O Imine_reduction R¹-N=CHR² Imine->Imine_reduction To Reduction Step H2O H₂O Reducer NaBH(OAc)₃ Product R¹-NH-CH₂R² (Secondary Amine) Reducer->Product Hydride Transfer Imine_reduction->Product Workflow prep 1. Reactant Preparation Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCE. stir 2. Imine Formation Stir under N₂ at room temp for 1-2 hours. prep->stir reduction 3. Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise. stir->reduction monitor 4. Reaction Monitoring Stir 4-24h until completion (Monitor by TLC/LC-MS). reduction->monitor quench 5. Work-up: Quench Slowly add sat. NaHCO₃ solution. monitor->quench extract 6. Work-up: Extraction Extract with DCM (3x). Combine organic layers. quench->extract wash 7. Work-up: Wash & Dry Wash with brine, dry over Na₂SO₄, filter. extract->wash concentrate 8. Concentration Remove solvent under reduced pressure. wash->concentrate purify 9. Purification Purify crude product by flash column chromatography. concentrate->purify

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Case ID: #SYN-4F-MET-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization of Yield and Purity in


-Methoxy Phenethylamine Derivatives

Executive Summary

You are encountering yield attrition during the synthesis of This compound . This specific scaffold presents two distinct chemical challenges that often go undiagnosed in standard protocols:

  • Competitive Elimination: During the installation of the methoxy group, the

    
    -bromo ketone precursor is prone to elimination, forming enones rather than the desired ether.
    
  • Dimerization & Defluorination: The reductive amination step carries a high risk of secondary amine formation ("dimerization") and, if catalytic hydrogenation is used, the loss of the metabolic stability-enhancing fluorine atom (hydrodefluorination).[1]

This guide replaces standard "cookbook" recipes with a mechanistic troubleshooting workflow designed to isolate and resolve these specific failure modes.

Module 1: The Methoxylation Step (Ether Installation)

User Query: "My yield for the intermediate 2-methoxy-1-(4-fluorophenyl)ethan-1-one is inconsistent (40-60%). I see multiple spots on TLC."

Technical Diagnosis: The reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with methoxide is a competition between substitution (


) and elimination (

).[1] If the reaction temperature is too high or the base concentration too aggressive, you promote the formation of the vinyl ketone, which subsequently polymerizes or forms complex acetals.

Optimized Protocol (The "Cold-Addition" Method): To maximize the


 pathway, kinetic control is required.[1]
  • Solvent System: Use anhydrous Methanol (MeOH).[1] Avoid THF/MeOH mixtures to prevent solubility issues with the bromide salt byproduct.

  • Reagent: Sodium Methoxide (NaOMe), 0.98 equivalents.[1] Crucial: Do not use excess base.

  • Procedure:

    • Dissolve the

      
      -bromo ketone in MeOH (5 mL/g) and cool to -10°C .
      
    • Add NaOMe solution dropwise over 30 minutes.

    • Allow to warm only to

      
      C, not room temperature, until TLC confirms consumption of starting material.
      
    • Quench: Add dilute HCl immediately to neutralize residual base before workup.[1]

Troubleshooting Checkpoint:

Observation Root Cause Corrective Action

| New spot (


 > Product)  | Elimination to vinyl ketone | Lower temperature to -20°C; ensure dropwise addition. |
| New spot (

< Product)
| Hydrolysis to

-hydroxy ketone | Ensure MeOH is anhydrous; check atmosphere (use

). | | Low Conversion | Old NaOMe reagent | Titrate NaOMe or use freshly prepared solution.[1] |

Module 2: Reductive Amination (The Yield-Critical Step)

User Query: "I am getting a mix of primary and secondary amines, and my Fluorine signal is disappearing in NMR when I use Pd/C."

Technical Diagnosis:

  • Dimerization: The primary amine product is more nucleophilic than ammonia. It reacts with the unreacted ketone to form a secondary amine (dimer).[1]

  • Defluorination: Aryl fluorides are susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions (Pd/C,

    
    ), especially in the presence of amine bases.[1]
    

The Solution: Titanium-Mediated Reductive Amination We utilize the Mattson Protocol (Titanium(IV) isopropoxide) to lock the ketone into an imine complex before reduction, preventing dimer formation.[1] We substitute catalytic hydrogenation with a hydride donor to preserve the C-F bond.

Step-by-Step Workflow:

  • Imine Formation (The "Lock"):

    • Combine: 2-methoxy-1-(4-fluorophenyl)ethan-1-one (1.0 eq) +

      
       (7M in MeOH, 5.0 eq).[1]
      
    • Additive: Add Titanium(IV) isopropoxide (

      
      )  (2.0 eq).
      
    • Mechanism:[2][3][4][5][6] The Ti species acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (

      
      ).[1]
      
    • Stir for 6-12 hours under Argon.

  • Reduction (The "Key"):

    • Cool to

      
      C.
      
    • Add Sodium Borohydride (

      
      )  (1.5 eq) carefully.
      
    • Note: Because the imine is pre-formed and coordinated to Titanium,

      
       is sufficient and safer than Cyanoborohydride.
      
  • Workup (The "Titanium Crash"):

    • The reaction will be a thick slurry. Quench with 2M Ammonium Hydroxide (

      
      ) .
      
    • The Titanium will precipitate as a white solid (

      
      ).[1] Filter this through a Celite pad. The product is in the filtrate.[7]
      

Data: Reducing Agent Selection Matrix

Reducing AgentRisk of Defluorination (C-F Cleavage)Risk of DimerizationRecommended?[1]

/ Pd/C
High (Catalytic HDF)MediumNO

/ Raney Ni
MediumLowConditional

LowLow (pH dependent)Yes (Toxic byproduct)

+

Negligible Lowest PREFERRED

Visualizing the Logic

Figure 1: Synthesis & Troubleshooting Workflow

This diagram outlines the critical decision points where yield is typically lost.

SynthesisWorkflow Start Start: 2-Bromo-1-(4-fluorophenyl)ethan-1-one Step1 Step 1: Methoxylation (NaOMe / MeOH, -10°C) Start->Step1 Check1 Checkpoint: TLC/NMR Vinyl protons present? Step1->Check1 Intermed Intermediate: 2-Methoxy-1-(4-fluorophenyl)ethan-1-one Check1->Intermed No (Clean conversion) Fail1 Failure: Elimination Product (Enone) Check1->Fail1 Yes (Temp too high) Step2 Step 2: Imine Formation (NH3 + Ti(OiPr)4) Intermed->Step2 Check2 Checkpoint: IR C=O stretch gone? Step2->Check2 Check2->Step2 No (Stir longer) Step3 Step 3: Reduction (NaBH4, 0°C) Check2->Step3 Yes (Imine formed) Product Target: This compound Step3->Product Standard Path Fail2 Failure: Dimer / Defluorination Step3->Fail2 If Pd/C used

Caption: Operational workflow emphasizing the critical checkpoints (yellow diamonds) to prevent elimination and dimerization.

Module 3: Isolation and Salt Formation

User Query: "The oil I isolated is unstable. How do I store this?"

Technical Guidance: Free base


-methoxy amines can be sensitive to air (carbonate formation) and slow oxidation.[1] It is mandatory  to isolate this product as a Hydrochloride (

) or Oxalate salt for long-term stability.[1]

Salt Formation Protocol:

  • Dissolve the crude amine oil in a minimal amount of dry Diethyl Ether (

    
    ) or MTBE.[1]
    
  • Cool to

    
    C.
    
  • Add 2M

    
     in Diethyl Ether dropwise with vigorous stirring.
    
  • A white precipitate should form immediately.[1]

  • Critical: Do not use aqueous HCl, as the methoxy ether linkage can be sensitive to strong aqueous acids at high concentrations over time. Use anhydrous conditions for precipitation.[1]

References & Authority

  • Mattson, R. J., et al. (1990).[1][8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][8]

    • Grounding: Establishes the

      
       method as the gold standard for preventing dimerization.
      
  • Cui, X., et al. (2014).[1] "Hydrodefluorination of fluoroarenes." Chemical Reviews.

    • Grounding: Validates the risk of defluorination when using Palladium catalysts with fluorinated aromatics.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Grounding: Further validation of the Lewis Acid mechanism for imine stabilization.

Sources

Removing impurities from 1-(4-Fluorophenyl)-2-methoxyethan-1-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-PUR-4F-MEA Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Introduction & Triage

Welcome to the Purification Help Desk. You are likely working with 1-(4-Fluorophenyl)-2-methoxyethan-1-amine (CAS: 1314032-47-7), a chiral primary amine often synthesized via reductive amination of 1-(4-fluorophenyl)-2-methoxyethan-1-one.[1][2]

This scaffold presents a unique purification challenge: the methoxy group increases solubility in organic solvents compared to naked phenethylamines, while the fluorine atom slightly lowers the pKa of the amine (approx. 9.2–9.5) compared to non-fluorinated analogs.[1][2]

Diagnostic Flowchart

Before proceeding, use this logic tree to identify your specific impurity profile.[2]

PurificationTriage Start Crude Reaction Mixture CheckTLC Analyze TLC/LC-MS Start->CheckTLC Decision1 Major Impurity Type? CheckTLC->Decision1 Imp_Neutral Neutral/Acidic (Ketones, Alcohols) Decision1->Imp_Neutral High Rf (Non-polar) Imp_Basic Basic (Secondary Amine/Dimer) Decision1->Imp_Basic Similar Rf (Polar) Imp_Chiral Enantiomer (Wrong Isomer) Decision1->Imp_Chiral Same Rf (Chiral Column) Action_AB Protocol A: Acid-Base Extraction Imp_Neutral->Action_AB Action_Salt Protocol B: HCl Salt Recrystallization Imp_Basic->Action_Salt Action_Res Protocol C: Tartrate Resolution Imp_Chiral->Action_Res

Figure 1: Diagnostic logic for selecting the appropriate purification workflow.

Troubleshooting & FAQs

Issue A: "I have a persistent impurity just above my product spot on TLC."

Diagnosis: This is likely the Secondary Amine Dimer (bis-alkylated byproduct).[1][2] Cause: During reductive amination, the newly formed primary amine is more nucleophilic than the ammonia source. It reacts with the remaining ketone to form a secondary amine.[2] Solution: Acid-base extraction often fails here because both the product and impurity are basic.[1][2]

  • Fix: Selective Salt Crystallization. The primary amine HCl salt usually crystallizes more readily than the bulky secondary amine salt.[2]

  • Preventative: In future runs, use a large excess of ammonium acetate (10–15 eq) or switch to a two-step procedure (oxime formation

    
     reduction).[1][2]
    
Issue B: "My yield is low after Acid-Base extraction."

Diagnosis: Product loss to the aqueous phase or incomplete extraction.[2][3] Cause: The 2-methoxyethyl side chain increases water solubility compared to simple amphetamines.[1][2] Solution:

  • Salting Out: Saturate the aqueous basic phase with NaCl before the final organic extraction.[2]

  • Solvent Choice: Switch from Diethyl Ether (Et₂O) to Dichloromethane (DCM) or Chloroform/Isopropanol (3:[2]1) for the extraction of the free base.

Issue C: "The fluorine atom is missing in the product."

Diagnosis: Hydrodefluorination.[1][2] Cause: Using Palladium on Carbon (Pd/C) with hydrogen gas can cleave aryl-fluorine bonds, especially in the presence of amines.[2] Solution: Switch to Platinum Oxide (PtO₂) or hydride reducing agents like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) , which are chemoselective and will not touch the aryl-fluoride [1].[1][2]

Detailed Protocols

Protocol A: Optimized Acid-Base Extraction

Best for removing neutral starting materials (ketones, alcohols).[1][2]

Theory: We exploit the pKa (~9.[2]4) to toggle the amine between water-soluble (protonated) and organic-soluble (neutral) states.[1][2]

AcidBaseFlow Step1 Dissolve Crude in Et₂O or DCM Step2 Extract with 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgPhase Organic Layer (Discard Impurities) Split1->OrgPhase Neutrals AqPhase Aqueous Layer (Contains Product H+) Split1->AqPhase Amine Salt Step3 Basify to pH 12 (NaOH) + NaCl AqPhase->Step3 Step4 Extract into DCM (3x) Step3->Step4 Final Dry & Evaporate (Pure Free Base) Step4->Final

Figure 2: Optimized extraction workflow for methoxy-substituted phenethylamines.

Step-by-Step:

  • Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).

  • Extract 3x with 1M HCl . The amine moves to the aqueous layer; non-basic impurities stay in DCM.

  • Critical Step: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained neutrals.[1][2]

  • Cool the aqueous layer to 0°C. Basify carefully with 4M NaOH until pH > 12.

  • Saturation: Add solid NaCl until the solution is saturated (this pushes the methoxy-amine out of the water).

  • Extract 3x with DCM.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Hydrochloride Salt Recrystallization

Best for removing secondary amine dimers and upgrading enantiomeric excess (ee).

Data: Solvent Compatibility Table

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection
Isopropanol (IPA) HighModerateGood (Dimer stays in mother liquor)
EtOH / Et₂O (1:3) HighLowExcellent (Standard method)
Acetonitrile ModerateVery LowModerate
Water HighHighPoor (Avoid)

Procedure:

  • Dissolve the free base (from Protocol A) in a minimum amount of dry Ethanol or Isopropanol .[1][2]

  • Cool to 0°C in an ice bath.

  • Slowly add 1.25 equivalents of HCl (using 1M HCl in Ether or 4M HCl in Dioxane). Do not use aqueous HCl if possible.[1][2]

  • A white precipitate should form.[1][2] If oiling occurs, heat the mixture to boiling until dissolved, then allow to cool very slowly to room temperature.

  • Add Diethyl Ether dropwise until the solution becomes slightly turbid (cloud point).

  • Refrigerate overnight. Filter the crystals and wash with cold ether.[2]

Validation: Check purity via HPLC or ¹H-NMR. The doublet for the methyl group (approx 1.1 ppm) and the singlet for the methoxy group (approx 3.3 ppm) should be sharp. Broadening or extra peaks near the aromatic region indicate secondary amine contamination.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][5] Link[2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General Amine Purification Guidelines).[1][2]

  • PubChem. (n.d.).[1][2][6] Compound Summary for this compound. Link[2]

  • Sigma-Aldrich. (n.d.).[1][2] Application Note – Reductive Amination. Link

Sources

Technical Support Center: Optimizing HPLC Separation for Fluorinated Amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated amine enantiomers by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your chromatographic separations. As Senior Application Scientists, we have compiled this resource based on both fundamental scientific principles and extensive field experience.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

The primary goal of chiral chromatography is to achieve baseline separation of enantiomers. If you are observing co-elution or poor resolution, it indicates that the chiral stationary phase (CSP) and the mobile phase are not providing sufficient stereospecific interactions.

G start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mp Optimize Mobile Phase csp->mp If limited improvement result Resolution Improved csp->result Successful temp Adjust Temperature mp->temp For fine-tuning mp->result Successful derivatize Consider Derivatization temp->derivatize If all else fails temp->result Successful derivatize->result

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

  • Verify System Suitability: Before troubleshooting the method, ensure your HPLC system is functioning correctly. Inject a well-characterized chiral compound to confirm the performance of your column and system.

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[1]

    • Mechanism of Interaction: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for amine enantiomers.[2] These phases separate enantiomers based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3] The presence of fluorine in your analyte can introduce unique interactions. Consider CSPs with fluorinated phenyl groups, which can enhance selectivity for fluorinated compounds through fluorophilic interactions.[4][5]

    • Screening Different CSPs: If you are not getting any separation, it is likely that the chosen CSP is not suitable for your analyte. It is highly recommended to screen a variety of CSPs with different selectivities.

    CSP Type Common Trade Names Primary Interaction Mechanisms Best For...
    Polysaccharide-based Chiralcel®, Chiralpak®Hydrogen bonding, π-π interactions, steric hindranceBroad range of chiral compounds, including amines.[2]
    Pirkle-type (brush-type) Whelk-O®π-π interactions, hydrogen bonding, dipole-dipole interactionsAromatic compounds, compounds with π-acidic or π-basic groups.
    Macrocyclic antibiotic Chirobiotic™Inclusion complexation, hydrogen bonding, ionic interactionsPolar and ionizable compounds, including amines.
    Fluorinated Specialty ColumnsFluorophilic interactions, dipole-dipole interactionsFluorinated compounds, offering alternative selectivity.[4][5]
  • Optimize the Mobile Phase: The mobile phase composition plays a crucial role in modulating the retention and selectivity of the separation.[6]

    • Normal-Phase vs. Reversed-Phase: For many chiral separations of amines, normal-phase chromatography (e.g., hexane/isopropanol) provides better selectivity than reversed-phase.[1]

    • Mobile Phase Additives: For basic analytes like amines, it is often necessary to add a basic modifier to the mobile phase to improve peak shape and resolution.[7]

      • For Normal Phase: Add 0.1-0.5% diethylamine (DEA) or other volatile amines to the mobile phase.

      • For Reversed Phase: Use a buffer to control the pH. For amines, a pH of 3-7 is a good starting point.[7]

    • Solvent Composition: Systematically vary the ratio of the strong to weak solvent in your mobile phase. For example, in a hexane/isopropanol system, vary the isopropanol concentration from 5% to 20%.

  • Adjust the Temperature: Temperature can have a significant effect on chiral separations.

    • Lowering the Temperature: Generally, decreasing the column temperature increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this will also increase retention time and backpressure.

    • Increasing the Temperature: In some cases, increasing the temperature can improve peak shape and efficiency, which may lead to better overall resolution.

  • Consider Derivatization: If direct separation is not successful, consider derivatizing the amine with a chiral derivatizing agent to form diastereomers.[8] These diastereomers can then be separated on a standard achiral column (e.g., C18). Common derivatizing agents for amines include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[9]

Issue 2: Severe Peak Tailing

Peak tailing is a common problem when analyzing amines by HPLC.[10] It is often caused by secondary interactions between the basic amine and acidic silanol groups on the silica surface of the stationary phase.[11][12][13]

G start Peak Tailing Observed neutral_test Inject a Neutral Compound start->neutral_test physical_problem Physical Problem (e.g., column void, dead volume) neutral_test->physical_problem Tailing Observed chemical_problem Chemical Problem (Secondary Interactions) neutral_test->chemical_problem No Tailing fix_physical Troubleshoot System (check connections, replace column) physical_problem->fix_physical optimize_method Optimize Method (pH, additives, column choice) chemical_problem->optimize_method

Caption: Decision tree for diagnosing the cause of peak tailing.

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH < 3 for silica-based columns), the residual silanol groups are protonated, reducing their ability to interact with the protonated amine.[12][13] Be mindful of the pH stability of your column.

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups.[10][12] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Add a Competing Base to the Mobile Phase: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[13][14] A typical concentration is 0.1-0.5% in the mobile phase.

  • Increase the Ionic Strength of the Mobile Phase: Increasing the buffer concentration can also help to shield the silanol groups and reduce secondary interactions.

  • Consider Ion-Pairing Chromatography: For highly basic amines, ion-pairing chromatography can be an effective solution. An anionic ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[15][16] This forms a neutral ion-pair with the protonated amine, which is then retained by the reversed-phase column.

    Ion-Pairing Reagent Type Examples Used For Considerations
    Anionic (for basic analytes) Alkyl sulfonates (e.g., sodium dodecyl sulfate)Cationic analytes (e.g., protonated amines)Can be difficult to remove from the column.[16]
    Cationic (for acidic analytes) Quaternary ammonium salts (e.g., tetrabutylammonium bromide)Anionic analytesNot typically used for amines.[15]
    Volatile (MS-compatible) Trifluoroacetic acid (TFA), Formic acidBoth acidic and basic analytesPreferred for LC-MS applications.[15]
Issue 3: Poor Peak Shape (Fronting, Splitting)

While tailing is the most common peak shape issue for amines, fronting and splitting can also occur.

  • Peak Fronting: This is often a sign of column overload. Try injecting a smaller amount of your sample. It can also be caused by poor sample solubility in the mobile phase.[13]

  • Peak Splitting: This can indicate a problem with the column, such as a partially blocked frit or a void at the column inlet.[12] It can also be a sign of a mismatched sample solvent and mobile phase. Always try to dissolve your sample in the mobile phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the fluorine in my amine affect the separation?

The presence of fluorine can have several effects on the HPLC separation:

  • Increased Hydrophobicity: Fluorination can increase the hydrophobicity of a molecule, leading to longer retention times in reversed-phase chromatography.[17]

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can decrease the pKa of the amine, affecting its ionization state at a given pH.

  • Unique Interactions: Fluorinated compounds can participate in unique interactions, such as fluorophilic interactions, which can be exploited for improved selectivity.[4][5] This is the rationale behind using fluorinated stationary phases.

  • Changes in Conformation: Fluorine substitution can alter the preferred conformation of a molecule, which can impact how it interacts with a chiral stationary phase.[18]

Q2: What is a good starting point for method development for a new fluorinated amine?

A systematic approach is key to efficient method development:

  • Column Selection: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative. Chiralcel OD-H and Chiralpak AD-H are often good starting points for amines.[2]

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mobile phase of hexane/isopropanol (90:10) and hexane/ethanol (90:10), both with 0.1% DEA.

    • Reversed Phase: Screen with a mobile phase of acetonitrile/water with a buffer (e.g., 20 mM ammonium bicarbonate) at pH 7.

  • Optimize the Best "Hit": Once you have identified a column and mobile phase that show some separation, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

Q3: When should I use an ion-pairing agent?

Consider using an ion-pairing agent when you have a highly polar, basic amine that is poorly retained on a reversed-phase column, even with a high aqueous mobile phase. Ion-pairing can also be used to improve the peak shape of tailing peaks. However, be aware that ion-pairing reagents can be difficult to remove from a column, so it is often recommended to dedicate a column for ion-pairing applications.

Q4: Can I use my chiral method with mass spectrometry (MS) detection?

Yes, but you need to ensure that your mobile phase is compatible with the MS interface. This means using volatile buffers and additives.

  • Good choices for LC-MS: Formic acid, acetic acid, ammonium formate, and ammonium acetate.[15]

  • Avoid: Non-volatile buffers like phosphate and non-volatile additives like TEA.

Q5: My resolution is good, but my analysis time is too long. How can I speed it up?

  • Increase the Flow Rate: This will decrease the retention time, but may also decrease resolution. You will need to find a balance.

  • Increase the Strength of the Mobile Phase: For example, increase the percentage of isopropanol in your normal-p`hase mobile phase.

  • Use a Shorter Column or a Column with Smaller Particles: This will reduce the analysis time while maintaining efficiency.

  • Increase the Temperature: This will decrease the viscosity of the mobile phase, allowing for a higher flow rate at the same pressure, and will also decrease retention time.

Part 3: Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening
  • Prepare your sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Select a set of 3-4 chiral columns with different selectivities (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).

  • For each column, perform a scouting run with a generic mobile phase. A good starting point for a fluorinated amine is 90:10 hexane:isopropanol with 0.1% DEA at a flow rate of 1 mL/min.

  • Monitor the chromatogram for any signs of peak separation.

  • If no separation is observed, try a different mobile phase, such as 90:10 hexane:ethanol with 0.1% DEA.

  • Select the column that provides the best initial separation for further optimization.

Protocol 2: Mobile Phase Optimization for a Selected CSP
  • Prepare a series of mobile phases with varying concentrations of the organic modifier. For example, if using hexane/isopropanol, prepare mobile phases with 5%, 10%, 15%, and 20% isopropanol (each containing 0.1% DEA).

  • Inject your sample using each mobile phase and record the retention times and resolution of the enantiomers.

  • Plot the retention factor (k) and resolution (Rs) as a function of the percentage of organic modifier.

  • Identify the mobile phase composition that provides the optimal balance of resolution and analysis time.

  • If peak shape is still an issue, systematically vary the concentration of the basic additive (e.g., 0.1%, 0.2%, 0.5% DEA).

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501-2505. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

  • Jayapalan, S., & Bhushan, R. (2005). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Biomedical Chromatography, 19(6), 443-453. [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 524-530. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]

  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175-185. [Link]

  • Záruba, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. [Link]

  • Kumar, V., & Sharma, V. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-349. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]

  • Zhang, T., & Nguyen, D. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Boletín de la Sociedad Química de México, 59(1), 26-32. [Link]

  • Regalado, E. L., Welch, C. J., & Makarov, A. A. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. [Link]

  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • Bell, D. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(10), 1054-1062. [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • Evangelisti, L., Schiccheri, N., Stefanucci, A., & Melandri, S. (2013). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(41), 18065-18072. [Link]

  • Karki, M., & Török, M. (2018). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Ilko, V., & Remenarova, V. (2012). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 61(4), 163-170. [Link]

  • Lu, H., & Cen, C. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(12), 1238-1244. [Link]

  • Singh, S., & Sharma, P. (2004). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 66(4), 433-437. [Link]

  • Lu, H., & Cen, C. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1357, 129-134. [Link]

Sources

Validation & Comparative

Comparative Guide: Determining Enantiomeric Excess of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine

[1]

Executive Summary

This guide details the technical workflows for determining the enantiomeric excess (ee) of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine , a fluorinated chiral building block often used in the synthesis of kinase inhibitors and CNS-active agents.[1]

Because this molecule contains both a primary amine and a fluorine reporter atom , it occupies a unique analytical niche.[1] While Chiral HPLC remains the gold standard for Quality Control (QC), 19F NMR spectroscopy offers a rapid, chemically specific alternative that eliminates the need for column screening.

This guide compares three distinct methodologies:

  • Chiral HPLC (UV/Vis): The industry standard for purity quantification.[1]

  • 19F NMR (Mosher's Analysis): A structural validation method leveraging the fluorine tag.[1]

  • Chiral SFC: A high-throughput, green alternative.[1]

Part 1: Method Selection Decision Matrix

The choice of method depends on sample stage, available instrumentation, and throughput requirements.

MethodSelectionStartStart: Sample Analysis NeedsPurityIs the sample chemically pure (>90%)?Start->PurityScaleSample Quantity Available?Purity->ScaleYesPurifyPre-purification RequiredPurity->PurifyNoSpeedThroughput Requirement?Scale->Speed> 1 mgNMRMETHOD 2: 19F NMR (Mosher)(No Column Screening, Structural Proof)Scale->NMR< 1 mg (Micro-scale)HPLCMETHOD 1: Chiral HPLC(High Accuracy, QC Validated)Speed->HPLCStandard (QC/Validation)SFCMETHOD 3: Chiral SFC(High Speed, Low Solvent)Speed->SFCHigh (>50 samples/day)NMR->HPLCValidation required

Figure 1: Decision tree for selecting the optimal ee determination method based on sample constraints.

Part 2: Detailed Methodologies

Method 1: Chiral HPLC (High-Performance Liquid Chromatography)

Best For: Final product release, quantitative QC, and separating chemical impurities from enantiomers.[1]

The presence of the primary amine group causes peak tailing on silica-based stationary phases due to interaction with residual silanols.[1] This protocol utilizes a polysaccharide-based column with a basic additive to ensure sharp peak shape.[1]

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm.[1]

  • Temperature: 25°C.

Expert Insight (Self-Validation): To validate this method, you must inject a racemic mixture first.[1] The 4-fluorophenyl group provides a distinct UV chromophore.[1] If baseline resolution (Rs > 1.5) is not achieved, switch the alcohol modifier to Ethanol, which often alters the solvation sphere of the chiral selector, changing selectivity.

Method 2: 19F NMR Analysis (Mosher's Method)

Best For: Early-stage research, confirming absolute configuration, and labs without chiral HPLC columns.[1]

This method leverages the molecule's fluorine atom as an endogenous NMR probe.[1] By derivatizing the amine with a chiral agent (Mosher's Acid Chloride), you create diastereomers.[2] Because the analyte already has a fluorine atom, you can monitor the analyte's F-signal (Ar-F) in addition to the Mosher reagent's CF3 signal , providing two independent confirmation points in a single experiment [1][6].[1]

Reaction Mechanism

The reaction converts the enantiomeric mixture into diastereomeric amides.[1]

MosherReactionAmineRacemic Amine(R/S)-1-(4-F-Ph)...ReactionDerivatization(DCM, Et3N, 1h)Amine->ReactionMosher(R)-Mosher's Acid Chloride(MTPA-Cl)Mosher->ReactionDiast1(R,R)-Diastereomer19F Signal AReaction->Diast1Diast2(S,R)-Diastereomer19F Signal BReaction->Diast2

Figure 2: Derivatization of the chiral amine with (R)-Mosher's acid chloride to form distinguishable diastereomers.[1][2]

Experimental Protocol
  • Preparation: Dissolve 5 mg of the amine in 0.6 mL of CDCl3 in an NMR tube.

  • Derivatization: Add 3.0 equivalents of anhydrous pyridine and 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Reaction: Shake the tube for 10 minutes. The reaction is usually instantaneous for primary amines.[1]

  • Analysis: Acquire a 19F NMR spectrum (proton-decoupled).

    • Observation: You will see two distinct signals for the CF3 group of the Mosher moiety and two distinct signals for the 4-F atom on the phenyl ring.[1]

    • Calculation: Integrate the two peaks corresponding to the diastereomers.

Trustworthiness Check: Ensure the reaction goes to completion by checking 1H NMR for the disappearance of the alpha-proton signal of the starting amine. Incomplete reaction can lead to kinetic resolution, skewing the calculated ee [15].[1]

Method 3: Chiral SFC (Supercritical Fluid Chromatography)

Best For: High-throughput screening and preparative separation.[1]

SFC uses supercritical CO2, which has low viscosity and high diffusivity.[1] This allows for rapid separations (often < 3 mins).[1]

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for robustness).[1]

  • Modifier: 10-20% Methanol with 0.2% Isopropylamine.[1]

  • Back Pressure: 120 bar.[1]

Part 3: Performance Comparison & Data Analysis

The following table contrasts the three methods based on experimental data metrics.

FeatureChiral HPLC (UV)19F NMR (Mosher)Chiral SFC
Primary Detection UV Absorbance (254 nm)19F Chemical ShiftUV Absorbance
Limit of Detection < 0.1% impurity~1-2% impurity< 0.1% impurity
Analysis Time 15 - 30 mins10 mins (prep) + 10 mins (scan)2 - 5 mins
Cost Per Run High (Solvents)Low (Deuterated solvent only)Low (CO2 is cheap)
Structural Data None (Retention time only)High (Absolute Config assignment)None
Risk Factor Peak overlap with impuritiesKinetic resolution if incompleteSolubility issues
Critical Analysis of the "Fluorine Advantage"

For This compound , 19F NMR is superior to 1H NMR for Mosher analysis.[1]

  • 1H NMR: The methoxy group signals (OCH3) of the diastereomers often overlap in the 3.2–3.4 ppm region.

  • 19F NMR: The Ar-F signal appears around -110 to -120 ppm (relative to CFCl3) as a clean multiplet or singlet (decoupled).[1] The chemical shift difference (

    
    ) between diastereomers is typically large enough (>0.05 ppm) for baseline integration without mathematical deconvolution [1][5].
    

References

  • Jang, S., et al. (2022).[1][3][4] "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry. Available at: [Link][5]

  • Phenomenex. "Chiral HPLC Separations Guide." Available at: [Link]

  • Gouilleux, B., et al. (2024).[1][6] "Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients." The Analyst. Available at: [Link]

  • Wikipedia.[1] "Mosher's acid."[1][7][8] Available at: [Link]

Validating Purity of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Absolute Truth" of Bulk Purity

In the development of pharmaceutical intermediates like 1-(4-Fluorophenyl)-2-methoxyethan-1-amine , researchers often rely heavily on HPLC for purity assessment. While HPLC is excellent for detecting organic impurities, it has a critical blind spot: it cannot see what it cannot elute or detect (e.g., inorganic salts, water, silica, or solvent residues).

Elemental Analysis (EA), specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, serves as the ultimate "truth" for bulk purity. It validates the stoichiometry of your salt forms and solvates—critical factors that HPLC often misses.

This guide details the validation of This compound (


) , addressing the specific challenges posed by its fluorine content and amine functionality.

Technical Context: The Molecule & The Challenge

Before initiating the protocol, we must understand the analyte.

  • Compound: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.19 g/mol

  • Physical State: Likely a liquid or low-melting solid (free base); often handled as a hydrochloride salt for stability.

The Fluorine Challenge

Standard combustion analysis uses quartz (silica) tubes. When fluorinated compounds are combusted, they generate Hydrogen Fluoride (HF).[1] HF attacks the silica tube (


) to form volatile Silicon Tetrafluoride (

).
  • Risk 1: Damage to the expensive combustion tube.

  • Risk 2: Erroneous results due to incomplete combustion or volatile loss.

  • Solution: The use of combustion additives (detailed in Section 3).

Methodology: The Validation Protocol

Theoretical Calculation

To validate purity, we first establish the theoretical baseline.



ElementCalculationTheoretical %Acceptance Range (

)
Carbon (C)

63.89% 63.49% – 64.29%
Hydrogen (H)

7.15% 6.75% – 7.55%
Nitrogen (N)

8.28% 7.88% – 8.68%
Experimental Workflow (CHN Analysis)

This protocol is designed for a standard CHN Analyzer (e.g., Elementar, PerkinElmer, or Thermo Fisher systems) using a dynamic flash combustion method.

Step 1: Sample Preparation

  • Drying: The amine is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove surface moisture.

  • Weighing: Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (readability

    
     mg).
    

Step 2: Handling Fluorine (The Critical Step)

  • Additive: Add approximately 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the tin capsule containing the sample.
  • Mechanism: These oxides act as "scavengers" or fluxing agents. They bind the fluorine, preventing the formation of HF and subsequent attack on the quartz combustion tube. This ensures the integrity of the Carbon and Nitrogen signals [1].

Step 3: Combustion

  • Temperature: High-temperature combustion (

    
    ) in an oxygen-rich environment.
    
  • Reduction: Gases pass through copper wires to reduce nitrogen oxides (

    
    ) to nitrogen gas (
    
    
    
    ).

Step 4: Detection

  • Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated (via GC column or adsorption traps) and detected via Thermal Conductivity Detector (TCD).
Workflow Visualization

G cluster_0 Sample Prep cluster_1 Analysis Start Crude 1-(4-Fluorophenyl)- 2-methoxyethan-1-amine Dry Vacuum Dry (40°C, 4 hrs) Start->Dry Weigh Weigh 2mg into Tin Capsule Dry->Weigh Additive CRITICAL: Add WO3 (Fluorine Scavenger) Weigh->Additive Combust Flash Combustion (>950°C) Additive->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect

Figure 1: Analytical workflow emphasizing the critical Fluorine scavenging step to protect instrument integrity.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use EA when HPLC is available? The table below outlines the strategic utility of each method.

FeatureElemental Analysis (EA) HPLC-UV/MS Quantitative NMR (qNMR)
Primary Utility Bulk Purity & Stoichiometry. Confirms the exact ratio of elements.Separation. Identifies specific organic impurities and degradation products.Specific Quantification. Absolute quantification of main component vs. internal standard.
Blind Spots Cannot identify which impurity is present, only that the bulk average is off.Cannot detect inorganic salts (

,

), water, or silica.
Requires a soluble, non-reactive internal standard; lower sensitivity than HPLC.
Fluorine Handling Requires additives (

) to prevent interference.
Fluorine on the ring is stable; standard columns (C18) work well.

-NMR is excellent for confirming the F-position but not bulk purity.
Acceptance Limit

absolute difference from theory.
Area % (usually >98% for intermediates).

typically (depends on relaxation times).
Cost/Speed Low Cost / Fast (5 mins).Medium Cost / Medium (20-40 mins).High Cost / Fast (10 mins).

Strategic Recommendation: Use HPLC to ensure no organic side-products exist. Then, use EA to prove the material is not wet, solvated, or contaminated with inorganic salts from the workup.

Data Interpretation & Troubleshooting

The industry standard for publication and regulatory filing (ICH Q6A guidelines alignment) is a tolerance of


  [2].
The Logic of Deviation

If your results fall outside the


 range, do not simply re-run. Analyze the deviation pattern to diagnose the chemical issue.
  • Scenario A: Low %C, High %H

    • Diagnosis:Water Contamination. Water (

      
      ) has no carbon (diluting the %C) but high hydrogen density (
      
      
      
      ).
    • Action: Dry sample more aggressively (

      
       desiccator).
      
  • Scenario B: Low %C, Low %H, Low %N (Proportional)

    • Diagnosis:Inorganic Contamination. Silica, Sodium Sulfate, or Sodium Chloride are "invisible" to CHN. They act as dead weight, lowering all percentages proportionally.

    • Action: Filter the free base through a sub-micron filter or recrystallize to remove salts.

  • Scenario C: High %C

    • Diagnosis:Solvent Entrapment. Common if recrystallized from Toluene or Ethyl Acetate.

    • Action: Check

      
      -NMR for solvent peaks.
      
Decision Logic Diagram

Logic Result EA Result Received Check Is Deviation < 0.4%? Result->Check Pass PASS: Material Validated Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC_HighH Low C / High H (Suspect Water) Fail->LowC_HighH LowAll Low C / Low N (Suspect Inorganics) Fail->LowAll HighC High C (Suspect Solvent) Fail->HighC

Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.

References

  • EPA Method 1621. (2024).[2] Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link] (Provides foundational principles on combustion of organofluorines).

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation.[3] [Link]

  • Chemistry World. (2023). First publisher abandons impractical elemental analysis standard. Royal Society of Chemistry. [Link] (Context on the

    
     debate).
    

Sources

Safety Operating Guide

1-(4-Fluorophenyl)-2-methoxyethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. The presence of both a basic amine moiety and a fluorine substituent creates a unique disposal profile that distinguishes this compound from standard organic waste.

Part 1: Chemical Safety Profile & Risk Assessment

Before initiating disposal, you must understand the "Why" behind the protocols. This compound presents a dual-hazard profile:

  • The Amine (Corrosivity): As a primary amine, it is basic (pH > 11-12 in solution). It will react exothermically with acids.

  • The Fluorine (Incineration Risk): Unlike standard hydrocarbons, this molecule generates Hydrogen Fluoride (HF) upon combustion. Standard incinerators lacking wet scrubbers cannot handle HF, as it corrodes the refractory brick lining of the furnace.

Physicochemical & Hazard Data
ParameterSpecification / RiskOperational Implication
CAS Number Not widely listed (Analogous to 1314032-47-7)Treat as "Novel/Unlisted Hazardous Substance."
Chemical Class Fluorinated Phenethylamine DerivativeDO NOT classify as "General Organic Waste."
Primary Hazard Corrosive / Irritant (Skin, Eyes, Mucosa)Requires Viton® or Nitrile gloves (double-gloved).
Waste Code (RCRA) D002 (Corrosive), D001 (Ignitable - if liquid)Must be declared on the waste manifest.
Incineration Product HF, NOx, CO, CO2Strict Segregation into Halogenated Waste streams.

Part 2: Waste Stream Segregation Architecture

The most critical error in disposing of this compound is placing it in the "Non-Halogenated" solvent stream. Doing so contaminates the entire drum, potentially leading to rejection by the disposal facility or damage to their equipment.

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Stock FinalSolid SOLID HALOGENATED WASTE (Tag: Fluorinated Organic Solid) Solid->FinalSolid SolventCheck Is it dissolved in water? Liquid->SolventCheck Aqueous Aqueous Waste (Basic pH) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO, MeOH, DCM FinalAq AQUEOUS WASTE (Adjust pH -> 7-9 if required by EHS) Aqueous->FinalAq FinalHalo LIQUID HALOGENATED WASTE (Tag: Fluorinated Organic Solvent) Organic->FinalHalo Segregate Strictly

Figure 1: Logic flow for segregating fluorinated amine waste to ensure compliance with incineration protocols.

Part 3: Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) carboys or chemically resistant glass (borosilicate).

  • Avoid: Metal containers. While amines are generally compatible with steel, the potential for moisture absorption and subsequent HF generation (if impurities exist) makes metal risky.

  • Closure: Vented caps are preferred if the waste solution contains volatile solvents (e.g., dichloromethane or methanol) to prevent pressure buildup.

Step 2: Segregation (The "Halogen Rule")

You must segregate this chemical into the Halogenated Waste stream.

  • Why? Commercial incinerators burn non-halogenated waste at lower costs in standard kilns. Halogenated waste requires injection into high-temperature kilns with caustic scrubbers to neutralize the acid gases (HF, HCl).

  • Action: If you dissolve the amine in a non-halogenated solvent (like Methanol), the entire mixture becomes Halogenated Waste.

Step 3: Labeling & Manifesting

A generic "Chemical Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: this compound.[1]

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

  • Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag. This alerts the waste technician to the specific scrubbing requirement.

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[2][3]

  • Incompatibility Check: Do not store the waste container next to Acids (risk of heat generation) or Oxidizers (risk of fire).

  • Keep the container closed at all times unless adding waste.[2]

Part 4: Emergency Protocols (Spill Management)

In the event of a spill, speed and containment are vital. Do not attempt to neutralize a large spill with strong acid, as the heat of neutralization may vaporize the solvent, creating a respiratory hazard.

SpillResponse Alert 1. ALERT & EVACUATE (If >100mL or outside hood) PPE 2. DON PPE (Nitrile/Viton Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. CONTAIN (Surround with absorbent socks) PPE->Contain Absorb 4. ABSORB (Use Vermiculite or Sand. DO NOT use paper towels) Contain->Absorb Collect 5. COLLECT (Scoop into HDPE pail. Tag as Hazardous Waste) Absorb->Collect

Figure 2: Operational workflow for managing spills of fluorinated amines.

Technical Note on Absorbents: Use Vermiculite or Calcined Clay . Avoid using paper towels or organic absorbents for the bulk liquid, as amines can react with certain cellulose derivatives or initiate degradation. Once absorbed, the solid mixture is still hazardous (corrosive/toxic) and must be disposed of as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Phenethylamines. National Library of Medicine. [Link]

  • American Chemical Society. (2023).[4] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Navigating the Safe Handling of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-(4-Fluorophenyl)-2-methoxyethan-1-amine, a compound with potential applications in pharmaceutical research. As with any research chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for managing this compound in a laboratory setting, grounded in established safety protocols and a comprehensive understanding of chemical hazards.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, by examining its chemical structure—a fluorinated aromatic amine—and hazard information for similar compounds, we can establish a robust safety protocol. The presence of a fluorophenyl group and an amine functional group suggests potential for toxicity, skin and eye irritation, and environmental hazards.[1][2] Therefore, treating this compound with a high degree of caution is essential.

Core Principles of Safe Handling

The foundation of laboratory safety lies in a multi-layered approach, encompassing engineering controls, administrative procedures, and personal protective equipment. This is in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals.[3][4][5]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For a compound like this compound, which may have associated respiratory hazards, the following are critical:

  • Chemical Fume Hood: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures

A well-defined Standard Operating Procedure (SOP) is a critical administrative control. The SOP for this compound should include:

  • Designated Work Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

  • Restricted Access: Only trained personnel authorized to work with this compound should be allowed in the designated area.

  • Clear Labeling: All containers of the compound must be clearly labeled with its name, concentration, and appropriate hazard warnings.[4]

Personal Protective Equipment (PPE): The Last Barrier of Protection

PPE is essential for safeguarding against chemical exposure.[6][7] The minimum required PPE for handling this compound is outlined in the table below.

Body PartRequired PPERationale and Best Practices
Eyes and Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with safety goggles when there is a significant splash risk.[8][9]
Body Flame-Resistant Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.[7][9]
Hands Chemically Resistant Gloves (Nitrile or Neoprene)Protects against skin contact. Double gloving is recommended for added protection.[8] Gloves should be inspected before use and changed immediately if contaminated.
Feet Closed-toe ShoesProtects feet from spills and falling objects.

Glove Selection: The choice of glove material is critical. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves generally provide good resistance to a range of organic chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific chemicals whenever possible.

Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction and Work-up:

    • Perform all reactions in a sealed apparatus within the fume hood.

    • Monitor the reaction for any signs of unexpected reactivity.

    • During work-up procedures, be mindful of potential aerosol formation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

    • All materials used for cleanup should be disposed of as hazardous waste.[1]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Follow the institution's established emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[10] All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Labeling
  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[1]

Disposal Pathway

The disposal of hazardous waste must be handled through the institution's EHS office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash.[12]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase start Start: Handling this compound assess_hazards Assess Hazards: - Potential for skin/eye contact - Potential for inhalation start->assess_hazards eye_face Eye/Face Protection: Safety Goggles/Face Shield assess_hazards->eye_face body Body Protection: Flame-Resistant Lab Coat assess_hazards->body hands Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) assess_hazards->hands feet Foot Protection: Closed-toe Shoes assess_hazards->feet don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Gloves 3. Eye/Face Protection handle_compound Perform Handling Protocol (Weighing, Solution Prep, etc.) don_ppe->handle_compound doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Lab Coat 3. Eye/Face Protection handle_compound->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for PPE selection and use.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-N-(2-methoxyethyl)butan-1-amine. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Tokyo Metropolitan University. (n.d.). Handling Laboratory Waste. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.